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Compound of Interest

Compound Name: 4-(3,4-Difluorophenyl)phenol

CAS No.: 108185-80-4

Cat. No.: B3045475 Get Quote

Structural Identity, Synthetic Protocols, and Material Applications

Molecular Identity & Structural Analysis[1][2]
4-(3,4-Difluorophenyl)phenol is a critical biphenyl intermediate primarily utilized in the

synthesis of high-performance liquid crystal (LC) mesogens and fluorinated pharmaceutical

scaffolds. Its structural integrity relies on the biphenyl core, which provides rigidity, while the

terminal hydroxyl group serves as a versatile handle for etherification or esterification. The

vicinal difluoro-substitution pattern (3,4-positions) on the non-phenolic ring is electronically

significant, introducing a strong dipole moment and metabolic resistance without imposing

excessive steric bulk.

Nomenclature and Identifiers
Identifier Type Value

IUPAC Name 3',4'-Difluoro[1,1'-biphenyl]-4-ol

Common Name 4-(3,4-Difluorophenyl)phenol

SMILES Oc1ccc(cc1)-c1ccc(F)c(F)c1

Molecular Formula C₁₂H₈F₂O

Molecular Weight 206.19 g/mol

Key Functional Groups
Phenolic -OH (H-bond donor), Aryl Fluorides (H-

bond acceptors)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b3045475?utm_src=pdf-interest
https://www.benchchem.com/product/b3045475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Profile
The introduction of fluorine atoms onto the biphenyl core alters the lipophilicity and crystal

packing compared to the non-fluorinated parent.

LogP (Predicted): ~3.4 (Indicating moderate lipophilicity, suitable for membrane permeability

in drug design).

Electronic Effects: The fluorine atoms at the 3' and 4' positions exert a strong electron-

withdrawing inductive effect (-I), lowering the electron density of the adjacent ring. This

reduces the pKa of the distal phenolic hydroxyl group slightly compared to unsubstituted 4-

phenylphenol, making it more acidic and reactive in nucleophilic substitutions.

Synthetic Pathways: The Suzuki-Miyaura Protocol[4]
[5]
The most robust route to 4-(3,4-difluorophenyl)phenol is the Palladium-catalyzed Suzuki-

Miyaura cross-coupling. This method is preferred over Gomberg-Bachmann or Ullmann

couplings due to mild conditions, tolerance of the free hydroxyl group (under specific

conditions), and high regioselectivity.

Retrosynthetic Logic
Two primary disconnection strategies exist:

Route A: Coupling 4-hydroxyphenylboronic acid with 1-bromo-3,4-difluorobenzene.

Route B: Coupling 4-bromophenol with 3,4-difluorophenylboronic acid.

Recommendation:Route B is generally preferred in process chemistry. 4-Bromophenol is an

inexpensive commodity chemical, and 3,4-difluorophenylboronic acid is highly stable.

Furthermore, aryl bromides bearing electron-withdrawing groups (like fluorine) undergo

oxidative addition (the rate-limiting step) more readily than electron-rich phenols.

Reaction Mechanism (Catalytic Cycle)
The reaction proceeds through the standard Pd(0)/Pd(II) catalytic cycle involving Oxidative

Addition, Transmetallation, and Reductive Elimination.
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Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 4-bromophenol and 3,4-

difluorophenylboronic acid.

Experimental Protocol (Bench Scale)
Reagents:

4-Bromophenol (1.0 equiv)
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3,4-Difluorophenylboronic acid (1.1 equiv)[1]

Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (2-3 mol%) or Pd(PPh₃)₄ (3-5 mol%)

Base: K₂CO₃ (2.5 equiv) or Na₂CO₃ (2.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (3:1:1)

Step-by-Step Methodology:

Inert Setup: Charge a 3-neck round-bottom flask with 4-bromophenol (17.3 g, 100 mmol),

3,4-difluorophenylboronic acid (17.4 g, 110 mmol), and K₂CO₃ (34.5 g, 250 mmol).

Degassing: Add the solvent mixture (e.g., 200 mL Dioxane/50 mL Water). Sparge with Argon

or Nitrogen for 20 minutes to remove dissolved oxygen. Critical: Oxygen promotes

homocoupling of the boronic acid and deactivates the Pd(0) species.

Catalyst Addition: Add the Pd catalyst under a positive pressure of inert gas.

Reaction: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring. Monitor via

TLC (Silica, Hexane/EtOAc 8:2) or HPLC.

Endpoint: Disappearance of 4-bromophenol (typically 4-12 hours).

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the

phenoxide). Extract with Ethyl Acetate (3 x 100 mL).

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate.

Crystallization: Recrystallize the crude solid from Ethanol/Heptane or Toluene to yield white

needles.

Validation Criteria:

Appearance: White to off-white crystalline solid.

¹H NMR (DMSO-d₆): Look for the phenolic -OH singlet at ~9.6 ppm and the characteristic

biphenyl aromatic region (7.5 - 6.9 ppm).
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¹⁹F NMR: Two distinct signals in the -135 to -145 ppm range (depending on solvent).

Applications in Materials Science & Pharma
Liquid Crystals (Mesogens)
4-(3,4-Difluorophenyl)phenol is a "tail-group" precursor. The phenolic oxygen is typically

alkylated with long aliphatic chains or fluorinated tails to induce mesophases (nematic or

smectic).

Dielectric Anisotropy (Δε): The 3,4-difluoro substitution creates a transverse dipole moment.

When incorporated into liquid crystals, this contributes to a negative dielectric anisotropy.

Materials with negative Δε are essential for Vertical Alignment (VA) mode displays, which

offer superior black levels and contrast ratios compared to twisted nematic (TN) modes.

Viscosity: Fluorine atoms are small (Van der Waals radius ~1.47 Å). Unlike cyano (-CN)

groups, fluorination provides polarity without significantly increasing rotational viscosity,

leading to faster switching speeds in displays.

Pharmaceutical Bioisosterism
In drug discovery, the 3,4-difluorophenyl moiety is a bioisostere for phenyl or chlorophenyl

groups.

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450

oxidation. Blocking the para- and meta-positions with fluorine prevents hydroxylation,

extending the half-life of the drug candidate.

Lipophilicity: Fluorination increases lipophilicity, aiding blood-brain barrier (BBB) penetration.

Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet the following spectral

specifications:
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Technique Expected Signal / Characteristic

IR Spectroscopy
Broad band 3200–3400 cm⁻¹ (O-H stretch);

~1100–1200 cm⁻¹ (C-F stretch).

¹H NMR (400 MHz, DMSO-d₆)

δ 9.65 (s, 1H, -OH), 7.55 (d, 2H, Ar-H), 7.48 (m,

1H, F-Ar-H), 7.35 (m, 1H, F-Ar-H), 7.20 (m, 1H,

F-Ar-H), 6.85 (d, 2H, Ar-H).

¹⁹F NMR
Two multiplets around -138 ppm and -142 ppm

(relative to CFCl₃).

Mass Spectrometry (ESI-)
m/z 205.1 [M-H]⁻ (Negative mode is preferred

for phenols).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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